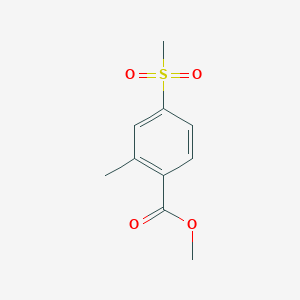

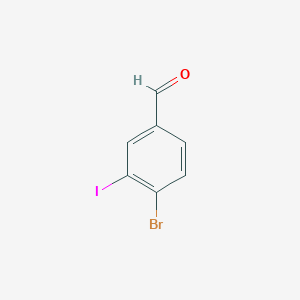

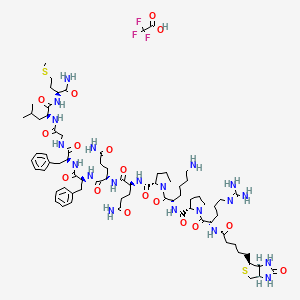

![molecular formula C7H2ClF3N2S B3030235 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine CAS No. 884860-62-2](/img/structure/B3030235.png)

2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine

概要

説明

2-Chloro-6-(trifluoromethyl)pyridine is a compound characterized by the presence of a pyridine ring substituted with a chloro group and a trifluoromethyl group. This structure is a key feature in various chemical reactions and has been the subject of multiple studies due to its potential applications in medicinal chemistry and material science. The compound's unique electronic properties, imparted by the electronegative trifluoromethyl group, make it an interesting candidate for further functionalization and exploration within different chemical contexts .

Synthesis Analysis

The synthesis of derivatives related to 2-chloro-6-(trifluoromethyl)pyridine has been reported in the literature. For instance, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives involves various spectroscopic techniques to characterize the compounds . Another study describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which serves as a versatile intermediate for creating trifluoromethylated N-heterocycles . Additionally, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is reported as a key intermediate in the production of a highly efficient herbicide, showcasing the practical applications of such compounds in industry .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine have been investigated using various computational methods, including Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insights into the vibrational frequencies, molecular structural parameters, and NMR chemical shifts, which are compared with experimental data to validate the computational models. Techniques such as FT-IR, 1H and 13C NMR, and electronic absorption spectra using TD-DFT methodology have been employed to gain a comprehensive understanding of the compound's structure .

Chemical Reactions Analysis

The reactivity of 2-chloro-6-(trifluoromethyl)pyridine derivatives has been explored through their participation in various chemical reactions. For example, the reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles have been investigated, demonstrating the compound's versatility as a building block for synthesizing more complex molecules . The antimicrobial activities of these compounds have also been tested, indicating their potential in pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-(trifluoromethyl)pyridine are closely related to its molecular structure. Computational studies have provided theoretical values for properties such as Mulliken charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and thermodynamic properties. These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity in various chemical contexts . The compound's interaction with DNA has also been monitored, suggesting its potential biological relevance .

科学的研究の応用

Chemical Properties and Synthesis

Fascinating Variability in Chemistry : A comprehensive review of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) discusses the preparation procedures, properties, and complex compound formations. This review highlights the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these compounds, suggesting areas of potential interest for similar compounds like 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials : Research into quinazolines and pyrimidines, including their derivatives for electronic devices, highlights the importance of such compounds in creating novel optoelectronic materials. These findings suggest that similar structures, potentially including this compound, could be valuable in the development of materials for organic light-emitting diodes and other electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological and Environmental Implications

PFAS Alternatives : A review investigating the sources, fates, and environmental effects of alternative PFAS compounds emphasizes the need for new compounds that can replace PFASs due to their persistence, bioaccumulation, and toxicity. This research underscores the environmental relevance of novel fluorinated compounds and their potential impacts, indicating an area where compounds like this compound could be explored for their environmental safety and effectiveness as PFAS alternatives (Wang et al., 2019).

Synthesis and Transformation

4-Phosphorylated Derivatives : The synthesis of 4-phosphorylated derivatives of 1,3-azoles (including thiazoles) and their chemical and biological properties offer insights into the methods and applications of such compounds. These derivatives are characterized by their insectoacaricidal, anti-blastic, sugar-lowering, and anticancer activities, among others. This area of research may provide a foundation for exploring the synthesis and application of phosphorylated derivatives of this compound (Abdurakhmanova et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may interact with multiple targets in the body.

Mode of Action

It’s known that the thiazolo[4,5-b]pyridine core is a key structural motif in many biologically active compounds . The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with its targets.

Biochemical Pathways

Given the broad range of activities associated with thiazolo[4,5-b]pyridines , it’s likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.

Result of Action

The broad range of biological activities associated with thiazolo[4,5-b]pyridines suggests that this compound could have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZKCZBDVYCJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731821 | |

| Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884860-62-2 | |

| Record name | 2-Chloro-6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

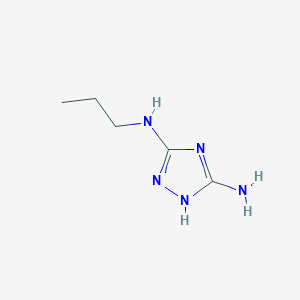

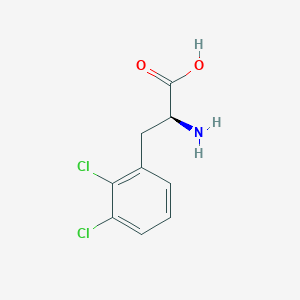

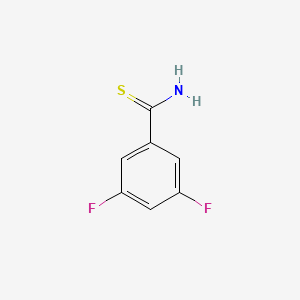

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

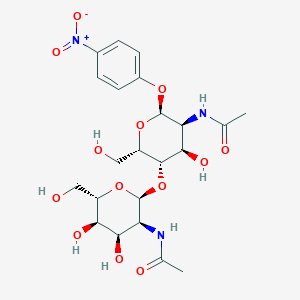

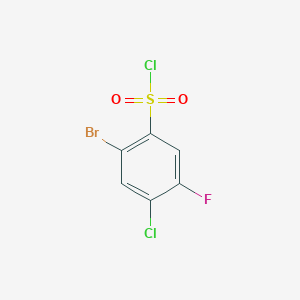

![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

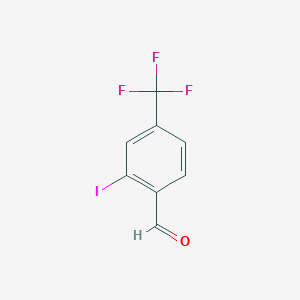

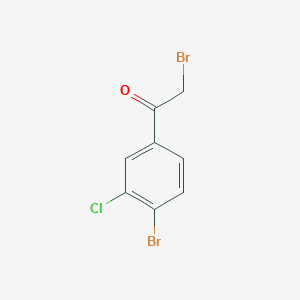

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)